dTDP-D-fucose
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Overview
Description
DTDP-alpha-D-fucose is a dTDP-D-fucose in which the anomeric centre of the fucose fragment has alpha-configuration. It derives from an alpha-D-fucose. It is a conjugate acid of a dTDP-alpha-D-fucose(2-).
Scientific Research Applications
Biosynthesis Pathways in Bacteria and Plants : dTDP-D-fucose is a key component in the biosynthesis of polysaccharides in both bacterial and plant cells. It acts as an activated nucleotide sugar form and plays a critical role in the construction of structural polysaccharides in certain bacteria (Yoshida et al., 1999), (Zayni et al., 2007).
Enzymatic Studies : The enzymes involved in the synthesis of dTDP-D-fucose have been a subject of extensive study. For example, the characterization of specific reductases and enzymes responsible for converting intermediate compounds into dTDP-D-fucose has provided insights into the metabolic pathways in microorganisms (Wang et al., 2008), (Pföstl et al., 2008).
Applications in Glycoscience and Antibiotic Production : dTDP-D-fucose is instrumental in glycosylation engineering, which is significant in the development of new bioactive compounds, including antibiotics. Its role in the transfer of glycosyl groups is essential for the activity of various antibiotics (Rupprath et al., 2005).
Synthesis and Availability : Research has been conducted to enhance the availability of dTDP-D-fucose for biochemical studies. Methods such as enzymatic synthesis and chemical approaches have been developed to produce dTDP-activated sugars, including dTDP-D-fucose, to facilitate research in this area (Wei et al., 2023), (Elling et al., 2005).
Structural and Functional Studies : Structural studies of enzymes involved in the biosynthesis of dTDP-D-fucose have provided insights into their mechanisms. These studies include X-ray crystallography and functional characterization, contributing to a deeper understanding of the biosynthetic pathways (Davis et al., 2007), (Thoden et al., 2009).
properties
Product Name |
dTDP-D-fucose |
---|---|
Molecular Formula |
C16H26N2O15P2 |
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
InChI Key |
ZOSQFDVXNQFKBY-FQLHZTMTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
synonyms |
dTDP-fucose thymidine diphosphate fucose thymidine diphosphate-D-fucose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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